Cas no 560996-55-6 (2-cyano-3-[2-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide)
![2-cyano-3-[2-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide structure](https://nl.kuujia.com/scimg/cas/560996-55-6x500.png)
560996-55-6 structure
Productnaam:2-cyano-3-[2-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide
2-cyano-3-[2-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide Chemische en fysische eigenschappen
Naam en identificatie
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- Z44340666
- 2-cyano-3-[2-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide
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- Inchi: 1S/C19H16F2N2O4/c1-25-16-8-7-14(10-17(16)26-2)23-18(24)13(11-22)9-12-5-3-4-6-15(12)27-19(20)21/h3-10,19H,1-2H3,(H,23,24)/b13-9+
- InChI-sleutel: UTHIYOQOGDHTRR-UKTHLTGXSA-N
- LACHT: FC(OC1C=CC=CC=1/C=C(\C#N)/C(NC1=CC=C(C(=C1)OC)OC)=O)F
Berekende eigenschappen
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 27
- Aantal draaibare bindingen: 7
- Complexiteit: 575
- XLogP3: 4.5
- Topologisch pooloppervlak: 80.6
2-cyano-3-[2-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26586628-0.05g |
2-cyano-3-[2-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide |
560996-55-6 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-cyano-3-[2-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide Gerelateerde literatuur
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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